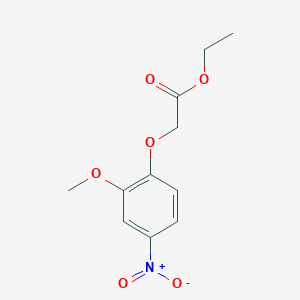
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, which is further substituted with a methoxy group (-OCH3) and an ethoxycarbonyl group (-COOCH2CH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitro-2-methoxyphenoxyacetate typically involves the nitration of 2-methoxyphenol followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aromatic ring. The resulting 4-nitro-2-methoxyphenol is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 4-nitro-2-methoxyphenoxyacetate.
Industrial Production Methods
On an industrial scale, the production of ethyl 4-nitro-2-methoxyphenoxyacetate may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, ethyl chloroacetate.
Major Products Formed
Reduction: 4-amino-2-methoxyphenoxyacetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Applications De Recherche Scientifique
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-nitro-2-methoxyphenoxyacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy and ethoxycarbonyl groups can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can be compared with other similar compounds, such as:
Methyl 4-nitro-2-methoxyphenoxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-nitro-2-hydroxyphenoxyacetate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different reactivities and applications due to the variations in their functional groups.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C11H13NO6 |
|---|---|
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C11H13NO6/c1-3-17-11(13)7-18-9-5-4-8(12(14)15)6-10(9)16-2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
HRVINGUSVYRDRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
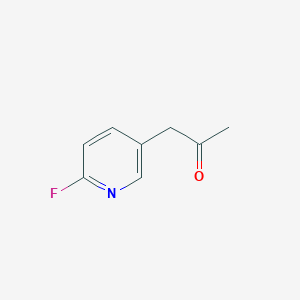
![Tert-butyl 2-[(2-aminoethyl)amino]acetate](/img/structure/B8700804.png)
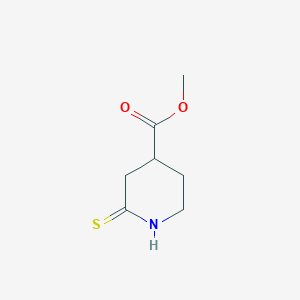
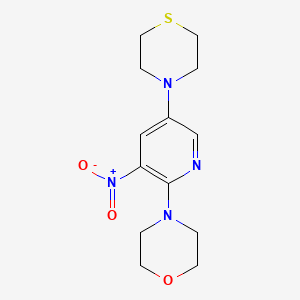
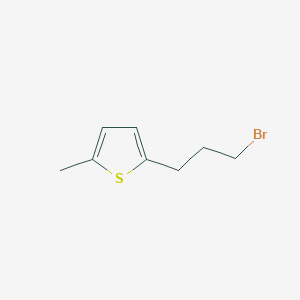
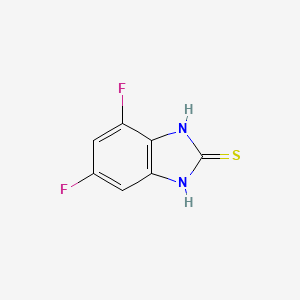
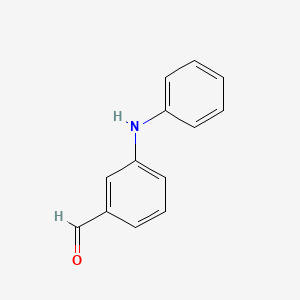

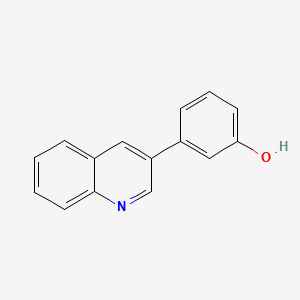
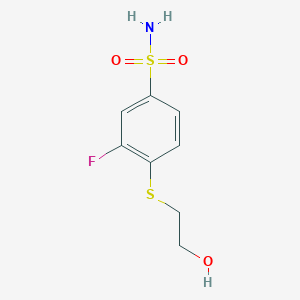
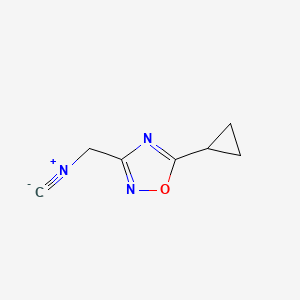

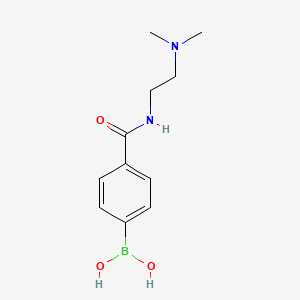
![N-[2-(1-piperidinyl)phenyl]isonicotinamide](/img/structure/B8700885.png)
